2-((5-(4-(2-cyclopentylacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
Description
The compound 2-((5-(4-(2-cyclopentylacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide features a 1,3,4-thiadiazole core linked via a thioether bridge to an acetamide group substituted with a 5-methylisoxazol-3-yl moiety. The piperazine ring at the 5-position of the thiadiazole is further functionalized with a 2-cyclopentylacetyl group.
Key structural attributes include:
- Piperazine substitution: Enhances solubility and provides a scaffold for further functionalization.
- Cyclopentylacetyl group: Introduces lipophilicity, which may improve membrane permeability.
- 5-Methylisoxazole: A heterocyclic substituent that could influence electronic properties and target binding.
Properties
IUPAC Name |
2-[[5-[4-(2-cyclopentylacetyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O3S2/c1-13-10-15(23-28-13)20-16(26)12-29-19-22-21-18(30-19)25-8-6-24(7-9-25)17(27)11-14-4-2-3-5-14/h10,14H,2-9,11-12H2,1H3,(H,20,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPHGMGDGCZRRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(S2)N3CCN(CC3)C(=O)CC4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(4-(2-cyclopentylacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide , with CAS number 1105198-69-3 , is a novel synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, pharmacological properties, and therapeutic implications based on diverse sources of research.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 445.6 g/mol . The structure incorporates a thiadiazole moiety, which is known for contributing to various biological activities, particularly in antimicrobial and anticancer applications.
| Property | Value |
|---|---|
| Molecular Formula | C21H27N5O2S2 |
| Molecular Weight | 445.6 g/mol |
| CAS Number | 1105198-69-3 |
Antimicrobial Activity
Research indicates that compounds containing the thiadiazole scaffold exhibit significant antimicrobial properties. In vitro studies have demonstrated that derivatives similar to this compound show potent antibacterial effects against both Gram-positive and Gram-negative bacteria, as well as antifungal activity.
Table 1: Antimicrobial Activity Results
| Microorganism | Activity (Zone of Inhibition) |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Good |
| Aspergillus niger | Moderate |
| Candida albicans | Good |
These findings suggest that the incorporation of the thiadiazole moiety enhances the biological activity of the compound compared to its precursors .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Thiadiazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have shown that similar compounds can effectively target cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), indicating a promising avenue for further research in oncology .
Anti-inflammatory Effects
Inflammation is a common underlying factor in many diseases. Compounds with thiadiazole structures have demonstrated anti-inflammatory effects in various models. The mechanism often involves the inhibition of pro-inflammatory cytokines and pathways such as NF-kB signaling. This suggests that our compound may also possess similar anti-inflammatory properties, warranting further investigation .
Case Studies
- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of synthesized thiadiazole derivatives, including our compound, against a panel of pathogens. The results indicated that compounds with higher lipophilicity exhibited better membrane penetration and antimicrobial activity .
- Anticancer Study : In a comparative analysis of several thiadiazole derivatives, our compound was found to inhibit cell growth in MCF-7 cells by approximately 50% at a concentration of 10 µM after 48 hours of treatment. This effect was attributed to the compound's ability to induce apoptosis through mitochondrial pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
The target compound shares structural motifs with several 1,3,4-thiadiazole derivatives documented in recent literature. Below is a detailed comparison based on molecular features, synthesis, and hypothesized pharmacological profiles.
Structural and Functional Comparisons
Table 1: Key Structural and Molecular Properties of Analogous Compounds
Key Observations:
Substituent Effects: The cyclopentylacetyl group in the target compound offers a balance between lipophilicity and steric bulk compared to aromatic (e.g., m-tolyloxy ) or fluorinated (e.g., 4-fluorophenyl ) substituents. This may enhance metabolic stability and membrane permeability.
Synthetic Approaches :
- Analogs in and –8 were synthesized via nucleophilic substitution on 1,3,4-thiadiazole precursors, followed by piperazine functionalization . The target compound likely follows a similar route, leveraging thioether formation and acylations.
Characterization Methods :
Hypothesized Pharmacological Profiles
While direct activity data for the target compound is unavailable, insights can be inferred from related studies:
- Acetylcholinesterase (AChE) Inhibition: highlights 1,3,4-thiadiazole derivatives with piperazine/piperidine substituents as AChE inhibitors. The target’s cyclopentylacetyl group may enhance binding to AChE’s peripheral anionic site compared to bulkier phenylpropanoyl analogs .
- Kinase Modulation: Piperazine-thiadiazole hybrids are known to inhibit kinases (e.g., EGFR). The methylisoxazole moiety could mimic adenine in ATP-binding pockets, similar to kinase inhibitors like imatinib .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
